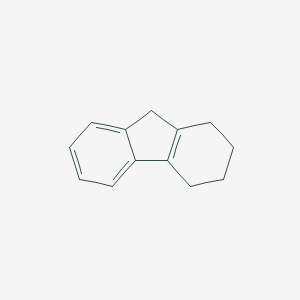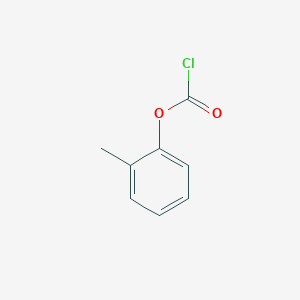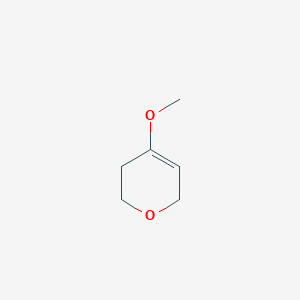![molecular formula C11H8ClNO2S B101875 [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 17969-25-4](/img/structure/B101875.png)
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the empirical formula C11H8ClNO2S. Its molecular weight is 253.70 . It is a solid compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for the synthesis of 2-[2-[4-[(4-chloro phenyl) phenyl methyl]-1-piperazinyl] ethoxy acetic acid has been described . Another study reported the synthesis of ketamine, a related compound, from a hydroxy ketone intermediate .Molecular Structure Analysis
The molecular structure of “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
Thiazoles, which include “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid”, are part of the azole heterocycles. They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
“[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” is a solid compound . More detailed physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique
Synthesis of Phenylacetoxy Cellulosics
This compound has been utilized in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . These materials are significant in the development of polymer-based industries, including the production of films, fibers, and plastics that require specific mechanical and chemical properties.
Antimicrobial Drug Development
The thiazole moiety, which is part of the compound’s structure, is found in many potent biologically active compounds, including antimicrobial drugs . This suggests that “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” could be a precursor or a structural inspiration for new antimicrobial agents.
Anticancer Medicines
Thiazole derivatives are present in several clinically used anticancer medicines . The presence of the thiazole ring in “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” indicates potential applications in the development of new anticancer drugs.
Cytotoxicity Studies
Thiazole derivatives have been synthesized and evaluated for their cytotoxicity activity on various human tumor cell lines . This compound could be involved in the synthesis of new derivatives for cytotoxicity studies and cancer research.
Plant Growth Regulation
Indole derivatives, which share a similar structural motif with thiazole compounds, are known for their role in plant growth and development . “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” may have applications in the synthesis of plant growth regulators.
Neurotransmitter Synthesis
Given that thiazole is naturally found in Vitamin B1 (thiamine), which is essential for the synthesis of neurotransmitters , this compound could have implications in neurological research and the development of treatments for nervous system disorders.
Chemical Reaction Accelerators
Thiazole compounds are used as chemical reaction accelerators . “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” could potentially be used to catalyze various chemical reactions in industrial and research settings.
Development of Fungicides and Biocides
The thiazole ring is a parent material for various chemical compounds including fungicides and biocides . This suggests that “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” could be used in the development of new fungicides and biocides with potential agricultural applications.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been shown to affect a broad range of biochemical pathways .
Pharmacokinetics
A compound with a similar structure, 2-chlorophenylacetic acid, has been described as having high gi absorption and being bbb permeant . These properties could potentially impact the bioavailability of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.
Result of Action
Similar compounds have been shown to have diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. For instance, the physicochemical characteristics of the compound, including lipophilicity and acidity, can affect its absorption and accumulation in cells . Additionally, the electrochemical potential in the cell can also play a role .
Propriétés
IUPAC Name |
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTKTBSWVKJNQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407123 |
Source


|
| Record name | [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
CAS RN |
17969-25-4 |
Source


|
| Record name | [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)






![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)

![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)



